molecular formula C9H7BrN2O B6262657 3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1262412-82-7

3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B6262657
CAS No.: 1262412-82-7
M. Wt: 239.1
InChI Key:
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Description

3-(3-Bromo-4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

    Cyclization Reactions: Dehydrating agents like phosphorus oxychloride (POCl3) are used for cyclization.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be formed.

    Cyclization Products: The primary product is the 1,2,4-oxadiazole ring system.

Mechanism of Action

The mechanism by which 3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole exerts its effects depends on its application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, disrupting biological pathways essential for microbial or cancer cell survival.

    Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport and light emission processes.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group, which can influence its reactivity and properties.

    3-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMAESVXYXAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262412-82-7
Record name 3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazole
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